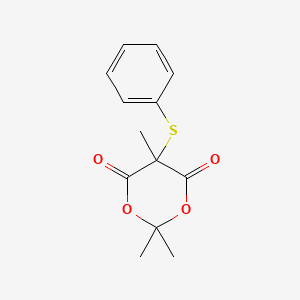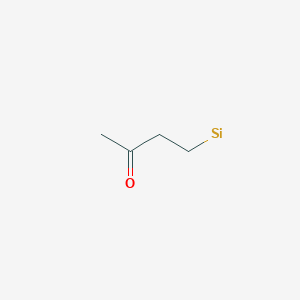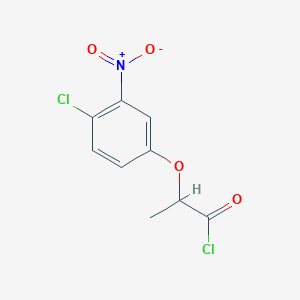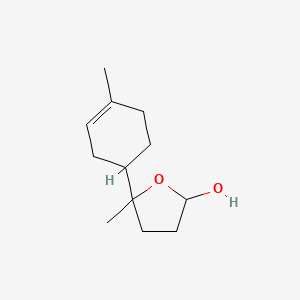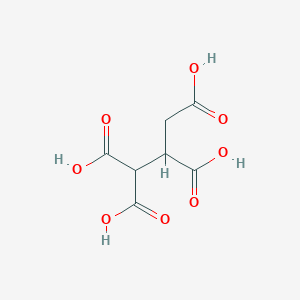
Propane-1,1,2,3-tetracarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1,1,2,3-tetracarboxylic acid is an organic compound with the molecular formula C₇H₈O₈. It is a tetracarboxylic acid, meaning it contains four carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Propane-1,1,2,3-tetracarboxylic acid can be synthesized through the condensation of diethyl fumarate and diethyl malonate. The reaction typically involves the use of a catalyst such as sodium ethoxide in ethanol. The mixture is refluxed, and the product is isolated through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of different catalysts and solvents to improve efficiency .
化学反应分析
Types of Reactions
Propane-1,1,2,3-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Propane-1,1,2,3-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which propane-1,1,2,3-tetracarboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .
相似化合物的比较
Similar Compounds
Propane-1,2,3-tricarboxylic acid: This compound has three carboxyl groups and is known for its role in the citric acid cycle.
Aconitic acid: Contains three carboxyl groups and is involved in the metabolism of citric acid.
Isocitric acid: Another tricarboxylic acid involved in the citric acid cycle.
Uniqueness
Propane-1,1,2,3-tetracarboxylic acid is unique due to its four carboxyl groups, which provide it with distinct chemical properties and reactivity compared to tricarboxylic acids. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
63247-16-5 |
|---|---|
分子式 |
C7H8O8 |
分子量 |
220.13 g/mol |
IUPAC 名称 |
propane-1,1,2,3-tetracarboxylic acid |
InChI |
InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15) |
InChI 键 |
NJKRDXUWFBJCDI-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)

![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)


